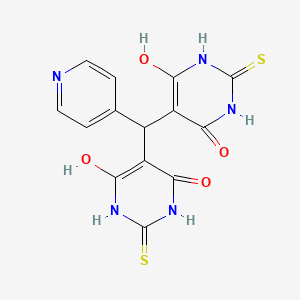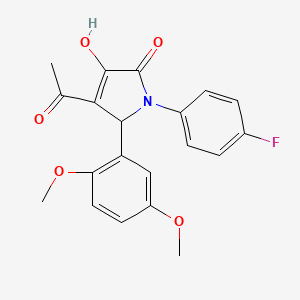![molecular formula C23H32N2O5S B5170519 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanisms of action. This compound belongs to the class of sulfonamide compounds, which are known to have various biological and pharmacological activities.
Mécanisme D'action
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide exerts its effects by binding to the anion channels and blocking their activity. The binding of this compound to the channels leads to a conformational change in the channel, which prevents the movement of chloride ions through the channel. This results in a decrease in the chloride conductance across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, in cardiac myocytes, this compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating intracellular pH. In pancreatic beta cells, this compound has been shown to inhibit the activity of the ATP-sensitive potassium channels, which are involved in insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its specificity for anion channels. This compound has been shown to have minimal effects on other ion channels, which makes it an ideal tool for studying anion channels. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to interact with other proteins and enzymes, which may lead to unintended effects.
Orientations Futures
There are several future directions for research involving 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide. One area of research is the development of more specific and potent this compound analogs that can be used to study anion channels with greater precision. Another area of research is the use of this compound in the treatment of various diseases, such as cystic fibrosis and cardiac arrhythmias. Finally, the use of this compound in combination with other drugs or therapies may provide new opportunities for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide involves the reaction of 4-nitrobenzoyl chloride with diisobutylamine in the presence of a base, followed by reduction of the resulting nitro compound with tin (II) chloride. The final product is obtained by the reaction of the resulting amine with 2,5-dimethoxyaniline. This method has been used to synthesize this compound in large quantities with high purity.
Applications De Recherche Scientifique
4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide has been extensively used in scientific research as a tool to study various physiological and biochemical processes. One of the major applications of this compound is in the study of ion channels, particularly the anion channels. This compound has been shown to block the activity of various anion channels, including the ClC family of chloride channels and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5S/c1-16(2)14-25(15-17(3)4)31(27,28)20-10-7-18(8-11-20)23(26)24-21-13-19(29-5)9-12-22(21)30-6/h7-13,16-17H,14-15H2,1-6H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOKWRJRCYQABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)


![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)
![4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5170476.png)
![3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)



![N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5170510.png)
![N-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B5170511.png)
![1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5170520.png)
![2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5170530.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5170534.png)
